benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride
Overview
Description
Benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride, also known as BzPyN, is a small molecule. It has a molecular weight of 223.7 . The IUPAC name for this compound is N-benzyl (1H-pyrazol-3-yl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride is 1S/C11H13N3.ClH/c1-2-4-10 (5-3-1)8-12-9-11-6-7-13-14-11;/h1-7,12H,8-9H2, (H,13,14);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
Benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride is a powder at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride is a valuable intermediate in the synthesis of various heterocyclic compounds. These structures are crucial in medicinal chemistry due to their similarity to purine bases, which are fundamental components of DNA and RNA . The ability to manipulate the substituents on the pyrazole ring allows for the creation of a diverse array of biologically active molecules.
Development of Pharmaceutical Agents
The compound’s structural versatility enables the development of pharmaceutical agents. Its incorporation into larger molecular frameworks can lead to the discovery of new drugs with potential therapeutic applications in treating diseases such as cancer, diabetes, and infectious diseases .
Biological Activity Profiling
Researchers utilize benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride to study biological activity. By creating derivatives and analyzing their interactions with various biological targets, scientists can identify promising compounds for further development into active pharmaceutical ingredients .
Material Science Applications
In material science, this compound can be used to synthesize organic materials with specific photophysical properties. These materials have applications in the development of organic light-emitting diodes (OLEDs) and other electronic devices .
Industrial Chemical Synthesis
The compound serves as a building block in the synthesis of industrial chemicals. Its reactivity and the ability to introduce pyrazole rings into various chemical structures make it a valuable asset in creating compounds used in different industrial processes .
Advanced Research in Organic Chemistry
Benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride is also used in advanced research within organic chemistry to explore new synthetic pathways and reactions. Its role in multicomponent reactions and as a precursor to more complex molecules is of particular interest to researchers .
Safety And Hazards
The compound is associated with several hazard statements: H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . Please refer to the MSDS for more detailed safety information .
properties
IUPAC Name |
1-phenyl-N-(1H-pyrazol-5-ylmethyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-2-4-10(5-3-1)8-12-9-11-6-7-13-14-11;/h1-7,12H,8-9H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUXKLIUJFGVLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=NN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride | |
CAS RN |
1258650-90-6 | |
Record name | benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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